(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the imidazole derivative with piperazine under suitable conditions.
Coupling with 2-Ethoxyphenyl Group: The final step involves coupling the piperazine derivative with 2-ethoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the imidazole moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the imidazole ring, under suitable reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the interactions of imidazole-containing molecules with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride could be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2-ethoxyphenyl)(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: Lacks the p-tolyl group.
(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)methanone hydrochloride: Contains a piperidine ring instead of piperazine.
Uniqueness
The presence of both the p-tolyl group and the piperazine ring in (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride makes it unique compared to similar compounds. These structural features may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUNGCRQOMPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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